molecular formula C11H12ClNO B1313900 Furan-2-yl(phenyl)methanamine hydrochloride CAS No. 53387-67-0

Furan-2-yl(phenyl)methanamine hydrochloride

Cat. No. B1313900
CAS RN: 53387-67-0
M. Wt: 209.67 g/mol
InChI Key: KAVRGSABTKZCGN-UHFFFAOYSA-N
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Description

“Furan-2-yl(phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H12ClNO . It has an average mass of 209.672 Da and a monoisotopic mass of 209.060745 Da .


Synthesis Analysis

The synthesis of “Furan-2-yl(phenyl)methanamine hydrochloride” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives .


Molecular Structure Analysis

The InChI code for “Furan-2-yl(phenyl)methanamine hydrochloride” is 1S/C11H11NO.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Furan-2-yl(phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . One of its derivatives, compound 25, likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .

Scientific Research Applications

Chemical Synthesis and Catalysis

Aza-Piancatelli Rearrangement and Michael Reaction:

  • Furan-2-yl(phenyl)methanol derivatives were utilized in the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method is notable for its good yields, high selectivity, and rapid reaction times, supported by nOe studies and X-ray crystallography (Reddy et al., 2012).

Synthesis of trans-4,5-Disubstituted Cyclopentenones:

  • Another application involved the smooth aza-Piancatelli rearrangement with aryl amines in the presence of phosphomolybdic acid, leading to trans-4,5-disubstituted cyclopentenone derivatives. This process is characterized by good yields and high selectivity (Reddy et al., 2012).

Biological and Pharmacological Applications

Anticancer and Antimicrobial Activities:

  • Palladium (Pd)II and Platinum (Pt)II complexes derived from R-(phenyl)methanamine and R-(furan-2-yl)methanamine exhibited significant anticancer activity against various human cancerous cell lines, suggesting the potential for further evaluation of these complexes' selective toxicity and mechanism of action (Mbugua et al., 2020).

Inhibition of Protein Tyrosine Kinase:

  • Novel furan-2-yl(phenyl)methanone derivatives showed promising in vitro protein tyrosine kinase inhibitory activity, with some derivatives exhibiting activity comparable to or better than the reference compound, genistein. This study provided preliminary structure-activity relationships for these compounds (Zheng et al., 2011).

Antidepressant and Anti-anxiety Effects:

  • Derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and showed significant antidepressant and antianxiety activities in behavioral tests on albino mice, highlighting their potential as new therapeutic agents (Kumar et al., 2017).

Safety And Hazards

The safety data sheet for “Furan-2-yl(phenyl)methanamine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It also has hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

furan-2-yl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVRGSABTKZCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484008
Record name 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(phenyl)methanamine hydrochloride

CAS RN

53387-67-0
Record name 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-Furyl(phenyl)methyl]amine hydrochloride
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